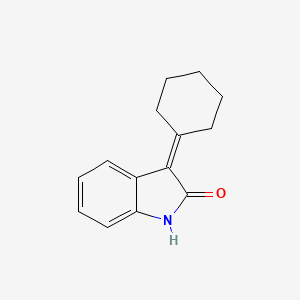

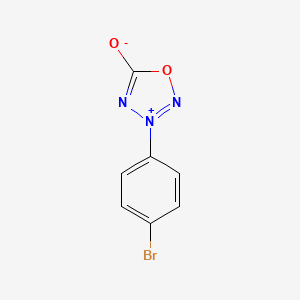

![molecular formula C17H19N5 B5511541 1-(2,4-二甲苯基)-4-(1-吡咯烷基)-1H-吡唑并[3,4-d]嘧啶](/img/structure/B5511541.png)

1-(2,4-二甲苯基)-4-(1-吡咯烷基)-1H-吡唑并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives generally involves multistep chemical reactions, including the condensation of amino pyridines or pyrazoles with various reagents such as dimethyl acetylenedicarboxylate, acetamidine, or hydrazine hydrate. For instance, the synthesis of N-3-substituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines was achieved through a four-step synthesis starting from a 1-aminopyridinium salt, highlighting the complexity and versatility of these synthetic pathways (Belaroussi et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which can be further functionalized at various positions. X-ray crystallographic analysis and spectroscopic methods have been employed to elucidate the structures of these compounds, revealing intricate details about their molecular geometries and the nature of substituents that can be accommodated on the pyrazolo[3,4-d]pyrimidine framework (Behbehani et al., 2013).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring closure reactions, which are crucial for their functionalization and diversification. For example, the reaction between 2-amino-5-arylazonicotinonitriles and dimethylformamide dimethylacetal leads to the formation of pyrazolo[3,4-c]-pyridine derivatives, demonstrating the reactivity of the pyrazolo[3,4-d]pyrimidine core toward different reagents (Behbehani et al., 2013).

科学研究应用

吡唑并[3,4-d]嘧啶骨架的合成和药用方面

吡唑并[3,4-d]嘧啶衍生物被认为是药物发现中的特权结构,表现出广泛的药用性质。这些性质包括抗癌、中枢神经系统药剂、抗感染、抗炎活性以及作为CRF1拮抗剂和放射诊断剂的潜力。结构-活性关系(SAR)研究的重大努力导致了针对不同疾病靶点的各种先导化合物的开发。这些衍生物的合成策略对于创造具有增强生物学性质的类药物候选物至关重要 (Cherukupalli et al., 2017)。

杂化催化剂在合成中的重要性

5H-吡喃并[2,3-d]嘧啶衍生物的合成展示了杂化催化剂的应用,包括有机催化剂、金属催化剂和绿色溶剂。这些催化剂促进了结构多样的吡喃嘧啶骨架的产生,突出了这些结构在药物化学和制药行业中的适应性和广泛适用性,因为它们的生物利用度和合成多功能性 (Parmar et al., 2023)。

具有生物学意义的嘧啶附加光学传感器

嘧啶衍生物由于具有形成配位键和氢键的能力而用作精美的传感材料,使其适合用作光学传感器。这种用途强调了嘧啶衍生物在传感应用及其已确定的生物和药用作用中的双重功能 (Jindal & Kaur, 2021)。

用于光电材料的功能化喹唑啉和嘧啶

喹唑啉和嘧啶衍生物因其在电子器件、发光元件和光电材料中的应用而被广泛研究。将这些杂环并入π-扩展共轭体系对于创造新型材料非常有价值,展示了嘧啶衍生物在传统药用应用之外的多功能性 (Lipunova et al., 2018)。

属性

IUPAC Name |

1-(2,4-dimethylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-12-5-6-15(13(2)9-12)22-17-14(10-20-22)16(18-11-19-17)21-7-3-4-8-21/h5-6,9-11H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGAHUVRNWOHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

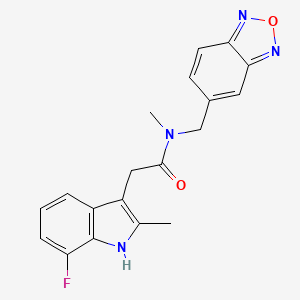

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

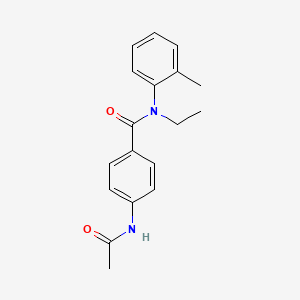

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)

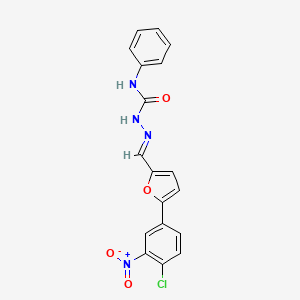

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)